molecular formula C24H24N2O3 B4886976 N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide

N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide

Cat. No.: B4886976
M. Wt: 388.5 g/mol
InChI Key: RBDYEKDJXBQJFM-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide is a complex organic compound that features a naphthalene ring system, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of a naphthalene derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The intermediate product is then reacted with benzyl chloride to introduce the benzyl group, followed by acylation with acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide: shares structural similarities with other naphthalene and piperidine derivatives.

    N-benzyl-2-(1-piperidinyl)acetamide: Similar structure but lacks the naphthalene ring.

    N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide: Similar structure but lacks the benzyl group.

Uniqueness

The unique combination of the naphthalene ring, piperidine ring, and acetamide group in this compound contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17(27)26(16-18-10-4-2-5-11-18)22-21(25-14-8-3-9-15-25)23(28)19-12-6-7-13-20(19)24(22)29/h2,4-7,10-13H,3,8-9,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDYEKDJXBQJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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